molecular formula C12H15BrClNO3 B8147580 tert-butyl N-(4-bromo-5-chloro-2-methoxyphenyl)carbamate

tert-butyl N-(4-bromo-5-chloro-2-methoxyphenyl)carbamate

Cat. No.: B8147580
M. Wt: 336.61 g/mol
InChI Key: WIOOWDSALNENGQ-UHFFFAOYSA-N
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Description

tert-Butyl N-(4-bromo-5-chloro-2-methoxyphenyl)carbamate is an organic compound with the molecular formula C12H15BrClNO3 It is a derivative of carbamate, featuring a tert-butyl group, a bromine atom, a chlorine atom, and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(4-bromo-5-chloro-2-methoxyphenyl)carbamate typically involves the reaction of 4-bromo-5-chloro-2-methoxyaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:

  • Dissolve 4-bromo-5-chloro-2-methoxyaniline in anhydrous dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add tert-butyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C).
  • Stir the reaction mixture at room temperature for several hours.
  • Quench the reaction with water and extract the product with an organic solvent.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels, automated addition of reagents, and continuous monitoring of reaction conditions to ensure high yield and purity. The product is typically purified using industrial-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(4-bromo-5-chloro-2-methoxyphenyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction can lead to the formation of alcohols.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

    Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.

Major Products Formed

    Substitution Reactions: Products include substituted phenyl carbamates with various functional groups replacing the bromine or chlorine atoms.

    Oxidation Products: Aldehydes, ketones, or carboxylic acids depending on the extent of oxidation.

    Reduction Products: Alcohols or amines depending on the reduction conditions.

    Hydrolysis Products: Corresponding amines and carbon dioxide.

Scientific Research Applications

tert-Butyl N-(4-bromo-5-chloro-2-methoxyphenyl)carbamate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs.

    Biological Studies: Used in studies to understand the interaction of carbamate derivatives with biological systems.

    Industrial Applications: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(4-bromo-5-chloro-2-methoxyphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The presence of bromine, chlorine, and methoxy groups can influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(4-bromophenyl)carbamate
  • tert-Butyl N-(4-chlorophenyl)carbamate
  • tert-Butyl N-(2-methoxyphenyl)carbamate

Uniqueness

tert-Butyl N-(4-bromo-5-chloro-2-methoxyphenyl)carbamate is unique due to the presence of multiple substituents on the phenyl ring, which can significantly alter its chemical reactivity and biological activity compared to simpler carbamate derivatives. The combination of bromine, chlorine, and methoxy groups provides a unique set of properties that can be exploited in various applications.

Properties

IUPAC Name

tert-butyl N-(4-bromo-5-chloro-2-methoxyphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrClNO3/c1-12(2,3)18-11(16)15-9-6-8(14)7(13)5-10(9)17-4/h5-6H,1-4H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIOOWDSALNENGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1OC)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrClNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.61 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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